molecular formula C5H8N4S B12120315 4,5-Diamino-6-methyl-2-thiopyrimidine CAS No. 6305-99-3

4,5-Diamino-6-methyl-2-thiopyrimidine

Cat. No.: B12120315
CAS No.: 6305-99-3
M. Wt: 156.21 g/mol
InChI Key: BGLOHALSDHKLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diamino-6-methyl-2-thiopyrimidine is a heterocyclic compound with the molecular formula C5H8N4S and a molecular weight of 156.209 g/mol . This compound is characterized by the presence of two amino groups at positions 4 and 5, a methyl group at position 6, and a thiopyrimidine ring structure. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diamino-6-methyl-2-thiopyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thioxo-4,5-diaminopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-6-methyl-2-thiopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiopyrimidine derivatives, and various substituted thiopyrimidines .

Scientific Research Applications

4,5-Diamino-6-methyl-2-thiopyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diamino-6-methyl-2-thiopyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diamino-6-methyl-2-thiopyrimidine is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

6305-99-3

Molecular Formula

C5H8N4S

Molecular Weight

156.21 g/mol

IUPAC Name

4,5-diamino-6-methyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C5H8N4S/c1-2-3(6)4(7)9-5(10)8-2/h6H2,1H3,(H3,7,8,9,10)

InChI Key

BGLOHALSDHKLSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=S)N1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.